molecular formula C21H28N2O B6021229 2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6021229
M. Wt: 324.5 g/mol
InChI Key: KVPJZXZZWLYVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis method. In

Mechanism of Action

The exact mechanism of action of 2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, it has been shown to have an effect on the activity of certain ion channels in the brain, including the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an antidepressant and anxiolytic agent. The compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential as an antidepressant and anxiolytic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for research on 2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol include further studies on its mechanism of action and potential therapeutic applications. Additionally, there is a need for further studies on the safety and toxicity of this compound. Furthermore, the compound's potential use in the treatment of neurodegenerative diseases requires further investigation. Overall, the future directions for research on this compound are promising, and it has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 4-methylbenzyl chloride with benzylpiperazine in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound. This synthesis method has been extensively optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an antidepressant and anxiolytic agent. The compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[4-benzyl-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-18-7-9-20(10-8-18)16-23-13-12-22(17-21(23)11-14-24)15-19-5-3-2-4-6-19/h2-10,21,24H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJZXZZWLYVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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